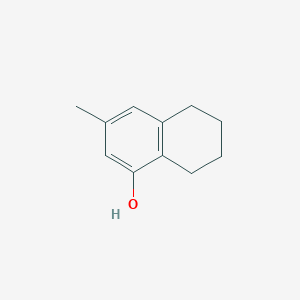

5,6,7,8-Tetrahydro-3-methyl-1-naphthol

Description

Contextual Significance of Substituted Tetrahydronaphthols in Organic Chemistry

Substituted tetrahydronaphthols, also known as tetralols, are bicyclic aromatic alcohols that serve as important building blocks in the synthesis of more complex molecules. The tetralone skeleton, a closely related ketone, is a structural feature found in a variety of bioactive natural products. These natural products exhibit a wide range of biological activities, including antiviral, antibacterial, and antitumor properties.

The versatility of the tetrahydronaphthol framework allows for the introduction of various functional groups, leading to a diverse array of derivatives with potential applications in drug discovery and materials science. The interplay between the aromatic and alicyclic rings, along with the directing effects of the hydroxyl and other substituents, governs the reactivity and properties of these compounds.

Historical Trajectories in Tetrahydronaphthol Synthesis and Reactivity Studies

The history of tetrahydronaphthol chemistry is intertwined with the development of methods for the partial hydrogenation of naphthalenes. Early research in the late 19th and early 20th centuries focused on understanding the fundamental reactions of naphthalene (B1677914) and its derivatives. A key related compound, 2-tetralone, was first synthesized in 1893 by Eugen Bamberger and Wilhelm Lodter.

Over the years, a variety of synthetic strategies have been developed for accessing the tetrahydronaphthol core. These methods often involve the reduction of corresponding naphthols or tetralones. Catalytic hydrogenation has been a prominent technique, with ongoing research focusing on improving selectivity and efficiency.

A notable synthesis of the specific compound of interest, 5,6,7,8-Tetrahydro-3-methyl-1-naphthol, was reported by Dilip K. Datta and P. Bagchi. acs.org While the full details of their synthetic route require consultation of the original publication, their work represents a specific contribution to the synthesis of methylated tetrahydronaphthols.

The reactivity of tetrahydronaphthols has also been a subject of investigation. A key reaction of the parent compound, 5,6,7,8-tetrahydro-1-naphthol (B106905), is its acid-catalyzed isomerization to 5,6,7,8-tetrahydro-2-naphthol. This highlights the potential for skeletal rearrangements and the influence of reaction conditions on the stability of these isomers.

Detailed Research Findings

While specific, detailed research findings exclusively for this compound are limited in widely accessible literature, we can infer its probable reactivity based on the principles of electrophilic aromatic substitution on substituted phenols. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl group is a weak activating group and also an ortho-, para-director.

The table below outlines the expected major products for common electrophilic aromatic substitution reactions on this compound, based on the directing effects of the existing substituents.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5,6,7,8-Tetrahydro-3-methyl-4-nitro-1-naphthol and 5,6,7,8-Tetrahydro-3-methyl-2-nitro-1-naphthol |

| Halogenation | Br₂, FeBr₃ | 5,6,7,8-Tetrahydro-4-bromo-3-methyl-1-naphthol and 5,6,7,8-Tetrahydro-2-bromo-3-methyl-1-naphthol |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid and this compound-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-5,6,7,8-tetrahydro-3-methyl-1-naphthol and 4-Acyl-5,6,7,8-tetrahydro-3-methyl-1-naphthol |

It is important to note that the predictions in the table are based on general principles and would require experimental verification for this specific compound.

Compound Information

| Compound Name | Synonyms | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 3-Methyl-5,6,7,8-tetrahydronaphthalen-1-ol | C₁₁H₁₄O | 162.23 |

| 5,6,7,8-Tetrahydro-1-naphthol | 5-Hydroxytetralin; Tetralin-5-ol | C₁₀H₁₂O | 148.20 |

| 2-Tetralone | 3,4-Dihydronaphthalen-2(1H)-one | C₁₀H₁₀O | 146.19 |

| 5,6,7,8-Tetrahydro-2-naphthol | 6-Hydroxytetralin | C₁₀H₁₂O | 148.20 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methyl-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C11H14O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h6-7,12H,2-5H2,1H3 |

InChI Key |

DLEIHZWUZSUORH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCCC2)C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,6,7,8 Tetrahydro 3 Methyl 1 Naphthol and Its Analogues

Catalytic Hydrogenation Approaches for Naphthol Precursors

Catalytic hydrogenation stands as one of the most direct and widely employed methods for the reduction of naphthols. The primary challenge in this approach is controlling the regioselectivity to hydrogenate the desired aromatic ring, particularly the unsubstituted ring in substituted naphthols, to yield 5,6,7,8-tetrahydronaphthol systems.

Achieving regioselectivity in the hydrogenation of naphthols is crucial for synthesizing specific isomers like 5,6,7,8-tetrahydro-1-naphthol (B106905). The directing effect of the hydroxyl group often favors the reduction of the substituted ring, leading to 1,2,3,4-tetrahydronaphthol derivatives. However, specific strategies have been developed to favor the formation of the 5,6,7,8-isomer.

One notable method involves the use of hydrosilanes in methanol, which allows for the site-selective reduction of the side aromatic ring in naphthols. nih.gov This technique is chemoselective and operates under mild conditions, tolerating sensitive functional groups such as bromides, chlorides, ketones, and esters. nih.gov The process is scalable and effectively prevents the formation of the 1,2,3,4-tetrahydronaphthol byproduct. nih.gov Arene hydrogenation, in general, provides a direct pathway to saturated carbocycles, and strategic application of different catalytic systems can overcome the inherent aromaticity to achieve the desired regioselectivity. researchgate.net

Table 1: Comparison of Regioselective Hydrogenation Methods

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Hydrosilylation | Hydrosilane, Methanol | High regioselectivity for 5,6,7,8-isomer; Mild conditions; Tolerates various functional groups. | nih.gov |

Heterogeneous Catalysis in Tetrahydronaphthol Synthesis (e.g., Pd/C, Pt, Ru, Ni-based Systems)

Heterogeneous catalysts are fundamental in the industrial and laboratory-scale synthesis of tetrahydronaphthols due to their high activity, stability, and ease of recovery. chinesechemsoc.orgillinois.edu The choice of metal, support, and reaction conditions significantly influences the reaction's outcome.

Ruthenium (Ru)-based Systems: Ruthenium catalysts, often supported on alumina (B75360) (Ru/Al₂O₃), have demonstrated high efficacy in the hydrogenation of naphthols. academie-sciences.fr Studies on the hydrogenation of 1-naphthol (B170400) and 2-naphthol (B1666908) using Ru/Al₂O₃ under 20 bar of H₂ at 40 °C resulted in quantitative yields. academie-sciences.fr For 1-naphthol, this system shows a strong preference for producing cis-decalols, indicating complete hydrogenation of both rings. academie-sciences.fr Ruthenium is noted for its resistance to poisoning and its activity at moderate temperatures and pressures. illinois.edu

Palladium (Pd)-based Systems: Palladium on carbon (Pd/C) is a widely used catalyst for various hydrogenation reactions. chinesechemsoc.org In the context of naphthol reduction, it can be employed for partial hydrogenation to yield ketone intermediates, which can then be further reduced. chinesechemsoc.org The use of specific solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is crucial to prevent over-reduction when using Pd/C. chinesechemsoc.org

Platinum (Pt) and Nickel (Ni)-based Systems: Platinum and Nickel catalysts are also effective for arene hydrogenation. illinois.edu Nickel-based catalysts, such as Raney Nickel, are a cost-effective option, though they may require more stringent conditions. academie-sciences.fr Multi-metallic catalysts, such as Ni-Co-Mo-Re/γ-Al2O3, have been explored for the hydrogenation of the parent compound, naphthalene (B1677914). researchgate.net

Table 2: Overview of Heterogeneous Catalyst Systems

| Catalyst System | Support | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Ru | Al₂O₃ | 40 °C, 20 bar H₂ | Quantitative yields for naphthol hydrogenation. | academie-sciences.fr |

| Pd | Carbon (C) | Varies; used with HCOONa | Effective for partial hydrogenation to ketone intermediates. | chinesechemsoc.org |

| Ni-Co-Mo-Re | γ-Al₂O₃ | High temp/pressure | Used for hydrogenation of naphthalene. | researchgate.net |

Homogeneous Catalytic Systems for Arene Reduction in Naphthols

While heterogeneous catalysis is more common, homogeneous catalysts offer distinct advantages in terms of selectivity, milder reaction conditions, and mechanistic understanding. researchgate.net The development of homogeneous systems for naphthol reduction is an active area of research.

A significant breakthrough is the rhodium-catalyzed homogeneous transfer hydrogenation of 1-naphthol derivatives using sodium formate (B1220265) (HCOONa) as a reductant. researchgate.net This system provides access to a range of 1-tetralones and, through a sequential reaction, chiral 1,2,3,4-tetrahydro-1-naphthols with high yields and excellent enantioselectivities. researchgate.net The solvent, HFIP, plays a critical role in controlling the reactivity and chemoselectivity of the reduction. researchgate.net

Furthermore, a cooperative bimetallic system has been developed, combining a heterogeneous Pd/C catalyst with a homogeneous chiral Ru-tethered-TsDPEN catalyst. chinesechemsoc.org In this one-pot approach, the Pd/C catalyst first converts the naphthol to a ketone intermediate, which is then asymmetrically reduced by the chiral Ru catalyst to furnish chiral alcohols with up to 99% enantiomeric excess (ee). chinesechemsoc.org Organometallic complexes of other metals, such as osmium, are also being explored for their potential in homogeneous hydrogenation processes. mdpi.com

Alkali Metal Reduction Methodologies (e.g., Birch-type Reductions of α-Naphthol)

The Birch reduction is a powerful method for the partial reduction of aromatic rings, converting them into 1,4-cyclohexadienes using an alkali metal (typically sodium, lithium, or potassium) in liquid ammonia (B1221849) with a proton source like an alcohol. pharmaguideline.comwikipedia.org This reaction proceeds via a single-electron transfer mechanism, forming a radical anion intermediate. byjus.com

When applied to naphthalene, the Birch reduction yields 1,4,5,8-tetrahydronaphthalene. adichemistry.com However, the direct Birch reduction of naphthols (which are phenolic compounds) is generally not feasible. Under the strongly basic conditions of the reaction, the phenolic hydroxyl group is deprotonated to form a phenolate (B1203915) ion. adichemistry.com This negatively charged species deactivates the aromatic ring toward the electron-transfer step, thus inhibiting the reduction. adichemistry.com

A modified approach, known as the Benkeser reduction, uses lithium or calcium in low-molecular-weight alkylamines as the solvent instead of ammonia. chem-station.com This system is more strongly reducing and can be run at higher temperatures, potentially offering a route to reduce more challenging substrates. wikipedia.orgchem-station.com

Cyclization Reactions in the Formation of Tetrahydronaphthol Architectures

Instead of reducing a pre-existing naphthol, the tetrahydronaphthol core can be constructed through cyclization reactions, building the ring system from acyclic or simpler cyclic precursors.

One such strategy is the cascade intramolecular Prins/Friedel–Crafts cyclization. beilstein-journals.org This method involves the reaction of substrates like 2-(2-vinylphenyl)acetaldehydes with an acid catalyst (e.g., BF₃·Et₂O). The reaction initiates a Prins cyclization to generate a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic nucleophile in an intramolecular Friedel–Crafts alkylation. This cascade sequence has been successfully used to synthesize 4-aryl-tetralin-2-ols, which are derivatives of tetrahydronaphthol. beilstein-journals.org

Related heterocyclic systems, such as tetrahydronaphthyridines, have been synthesized via N-arylative cyclization of γ-pyridyl amines, employing methods like the Chichibabin reaction. researchgate.net Cobalt-catalyzed [2+2+2] cyclizations have also been used to form the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) skeleton. amanote.com These strategies highlight the potential of building the desired carbocyclic framework through intramolecular ring-closing reactions.

One-Pot Synthesis Approaches for Tetrahydronaphthol Derivatives

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste.

A prime example in this area is the tandem asymmetric transfer hydrogenation of naphthols. chinesechemsoc.org This process utilizes a dual catalytic system of heterogeneous Pd/C and a homogeneous chiral Ru complex in a mixed solvent system to convert naphthols directly into chiral 1,2,3,4-tetrahydronaphthols in a single pot. chinesechemsoc.org

The principles of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are also relevant. While direct MCRs for 5,6,7,8-tetrahydro-3-methyl-1-naphthol are not widely reported, related one-pot syntheses of functionalized naphthols, such as the Betti reaction to form aminoalkyl naphthols, demonstrate the power of this approach. orientjchem.org The development of novel MCRs or cascade reactions represents a promising future direction for the efficient, one-pot construction of complex tetrahydronaphthol derivatives from simple starting materials. mdpi.comresearchgate.net

Sustainable Chemistry Principles in Tetrahydronaphthol Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of chemical processes through various strategies, including the use of greener catalysts, solvent-free conditions, and biocatalysis.

A significant focus has been on the development of catalytic systems that are efficient, selective, and reusable. For instance, the hydrogenation of the corresponding naphthol precursor, 3-methyl-1-naphthol (B78839), is a critical step. While traditional methods often rely on precious metal catalysts under harsh conditions, research into more sustainable alternatives is ongoing. One promising approach involves the use of earth-abundant metal catalysts, such as iron, which are less toxic and more cost-effective. While specific data on the iron-catalyzed hydrogenation of 3-methyl-1-naphthol is limited, related studies on the synthesis of tetralin derivatives using supercritical fluids as a green solvent show the potential for cleaner production methods. researchgate.netmdpi.com Supercritical fluids, such as carbon dioxide, offer an alternative to traditional organic solvents, minimizing volatile organic compound (VOC) emissions and simplifying product purification.

Another key aspect of sustainable synthesis is the move towards solvent-free or solvent-minimized reactions. Multicomponent reactions (MCRs) conducted without a solvent have been shown to be a promising green route for the synthesis of tetrahydronaphthalene derivatives, offering high yields and faster reaction times. researchgate.net

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity under mild reaction conditions. The enzymatic reduction of substituted α-tetralones to their corresponding tetralols represents a sustainable pathway to chiral tetrahydronaphthol derivatives. For example, the bioreduction of various substituted α-tetralones using whole cells of Daucus carota (carrot) has been shown to produce homochiral α-tetralols with excellent enantiomeric excess. scielo.br Similarly, microorganisms like Rhodotorula rubra and Sporobolomyces pararoseus have been successfully employed for the asymmetric reduction of tetralones, yielding optically active alcohols. rsc.org The use of isolated enzymes or whole-cell biocatalysts, such as Lactobacillus paracasei, provides an eco-friendly and cost-effective alternative to chemical catalysts for the synthesis of enantiopure tetralols. nih.gov

Below is a table summarizing various biocatalytic reduction approaches for tetralone derivatives, which are precursors to tetrahydronaphthols.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Daucus carota (carrot root) | Substituted α-tetralones | (S)-α-tetralols | 9 - 90 | Excellent |

| Rhodotorula rubra | β-tetralone | (S)-β-tetralol | 100 | 90 |

| Sporobolomyces pararoseus | 4-substituted-α-tetralones | cis-(1R,4R)-4-alkyl/aryl-1-tetralol | up to 100 | >98 |

| Lactobacillus paracasei BD101 | 1-tetralone (B52770) | (R)-1-tetralol | 95 | >99 |

Flow Chemistry Applications in Tetrahydronaphthol Synthesis

Flow chemistry, or continuous flow processing, has gained significant traction in chemical synthesis due to its numerous advantages over traditional batch methods. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. almacgroup.com The application of flow chemistry to the synthesis of this compound and its analogues primarily focuses on the critical hydrogenation step of the corresponding naphthol precursor.

Continuous flow hydrogenation offers a safer and more efficient alternative to batch hydrogenation. almacgroup.com The small reactor volumes inherent in flow systems minimize the risks associated with handling flammable hydrogen gas at high pressures. Furthermore, the high surface-area-to-volume ratio in microreactors allows for excellent temperature control, preventing hotspots and improving reaction selectivity.

The hydrogenation of naphthol derivatives to their corresponding tetrahydronaphthols can be effectively carried out in packed-bed reactors containing a heterogeneous catalyst. This setup allows for the continuous passage of the substrate solution and hydrogen over the catalyst bed, leading to high conversions and throughput. While specific studies on the continuous flow hydrogenation of 3-methyl-1-naphthol are not widely reported, related processes for the hydrogenation of other aromatic compounds demonstrate the feasibility and advantages of this approach. For instance, the continuous flow hydrogenation of nitroaromatics using a Pd@SBA-15 catalyst in a micro-packed-bed reactor has shown excellent conversion rates at short residence times. mdpi.com

The table below illustrates typical parameters for continuous flow hydrogenation of aromatic compounds, which can be adapted for the synthesis of tetrahydronaphthols.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Conversion (%) |

|---|---|---|---|---|---|---|

| 5% Ru/C | Methyl Levulinate | Water | 100 | 100 | 1.0 | >99.9 |

| Pd@SBA-15 | Nitrobenzene | Methanol | 60 | - | 0.5 | 99 |

| Pt/C | o-Chloronitrobenzene | THF | 30 | 6 | 0.5 | >99 |

The integration of in-line analytical techniques with flow reactors allows for real-time monitoring and optimization of reaction conditions, further enhancing the efficiency and safety of the process. acsgcipr.org The scalability of flow chemistry systems from laboratory to production scale is another significant advantage, enabling the rapid and cost-effective manufacturing of this compound and its derivatives.

Mechanistic Investigations of 5,6,7,8 Tetrahydro 3 Methyl 1 Naphthol Reactions

Elucidation of Reaction Mechanisms for Tetrahydronaphthol Formation and Transformations

The formation and transformation of tetrahydronaphthol derivatives, including 5,6,7,8-Tetrahydro-3-methyl-1-naphthol, proceed through several key mechanistic pathways. One significant method involves an iron(III)-catalyzed synthesis that is distinct from traditional [4+2]-cycloaddition reactions. nih.gov This strategy utilizes aryl ketone precursors which, depending on the catalytic activation, can yield either pyrans or tetrahydronaphthalenes. nih.gov Mechanistic studies have revealed that under iron(III) catalysis, 3,4-dihydro-2H-pyrans are formed as reactive intermediates. nih.gov These intermediates subsequently undergo a Friedel-Crafts alkylation to produce the tetrahydronaphthalene skeleton in high yields. nih.gov The reaction's course is critically dependent on the choice of a Lewis acid (like FeCl₃) versus a Brønsted acid, which demonstrates divergent reactivity from the same α-arylated ketone precursor. nih.gov

Transformations of the tetrahydronaphthol core include acid-catalyzed isomerizations. For instance, in a process relevant to 5,6,7,8-tetrahydro-1-naphthol (B106905), treatment with a strong acid like triflic acid induces isomerization to 5,6,7,8-tetrahydro-2-naphthol. chemicalbook.com The proposed mechanism for this transformation involves the protonation of a ring carbon atom, followed by a 1,2-shift to form a hydroxyspiroarenium ion intermediate, which then undergoes another shift to yield the isomerized product. chemicalbook.com This interconversion is reversible and, under mild conditions, can be the sole reaction observed, leading to an equilibrium mixture of the isomers. chemicalbook.com

Another established formation route is the partial reduction of the aromatic ring of a corresponding naphthol derivative. chemicalbook.com This can be achieved through various catalytic hydrogenation methods, where the choice of catalyst and support materials is crucial for directing the regioselectivity of the hydrogenation. chemicalbook.com

Identification and Role of Reactive Intermediates (e.g., Spiroarenium Ions)

Reactive intermediates are transient species that are fundamental to understanding the reaction pathways of this compound. weimiaobio.com In the iron-catalyzed synthesis of the tetrahydronaphthalene ring system, 3,4-dihydro-2H-pyrans have been identified as key reactive intermediates. nih.gov The formation of the pyran intermediate is reversible under Lewis acid catalysis, and its subsequent intramolecular Friedel-Crafts alkylation is the final step that forms the tetralone core. nih.gov The intermediacy of this pyran was confirmed when the independently synthesized compound was subjected to the reaction conditions, yielding the tetrahydronaphthalene product. nih.gov

In acid-catalyzed transformations, such as the isomerization from a 1-naphthol (B170400) to a 2-naphthol (B1666908) derivative within the tetrahydronaphthalene framework, hydroxyspiroarenium ions are crucial intermediates. chemicalbook.com The mechanism involves protonation of the aromatic ring, which leads to the formation of this spirocyclic cation. chemicalbook.com This intermediate is supported by literature data from solvolysis studies on arenesulfonates where spiroarenium compounds are also formed. chemicalbook.com The formation and rearrangement of these intermediates dictate the final isomeric product distribution. chemicalbook.com

The study of these temporary species is critical as they significantly influence the efficiency, selectivity, and outcome of the chemical processes involved in synthesizing and modifying tetrahydronaphthols. weimiaobio.comnih.gov

Catalytic Activator Effects on Reaction Selectivity and Efficiency

The choice of catalytic activator has a profound impact on the selectivity and efficiency of reactions forming and transforming this compound. A striking example is the divergent reactivity of aryl ketone precursors when treated with different types of acids. nih.gov The use of an iron(III)-based Lewis acid catalyst, such as FeCl₃, exclusively promotes the formation of tetrahydronaphthalenes through a pyran intermediate. nih.gov In contrast, the use of a Brønsted acid catalyst with the same starting material can preferentially lead to the formation of 3,4-dihydro-2H-pyran products. nih.gov This illustrates how the catalyst directly controls the reaction pathway and product selectivity. nih.gov

In hydrogenation reactions to form the tetrahydronaphthol ring, the catalyst composition is equally critical. For the regioselective hydrogenation of 1-naphthol, different outcomes are achieved depending on the catalyst system. chemicalbook.com For example, a bimetallic Pt/Pd catalyst with a specific weight ratio showed the highest yield of 5,6,7,8-Tetrahydro-1-naphthol at 51.8%. chemicalbook.com In contrast, using a Raney Ni-Al alloy in an alkaline solution primarily yields 1-tetralone (B52770) and 1,2,3,4-Tetrahydro-1-naphthol, with the desired 5,6,7,8-Tetrahydro-1-naphthol being a minor product. chemicalbook.com Ruthenium catalysts in supercritical carbon dioxide have also been used, yielding 31% of the product under specific conditions. chemicalbook.com These examples underscore the catalyst's role in determining the efficiency and selectivity between hydrogenating the substituted versus the unsubstituted ring. chemicalbook.com

The conditions under which a catalyst operates, such as temperature and pressure, can also alter its structure and, consequently, the reaction's selectivity. sciencedaily.com The presence of additives or ligands can further modify a catalyst's surface and performance, influencing the reaction mechanism and enhancing product purity and yield. nih.gov

| Catalyst System | Reaction Type | Key Outcome/Selectivity | Yield | Reference |

|---|---|---|---|---|

| FeCl₃ (Lewis Acid) | Intramolecular Friedel-Crafts | Exclusive formation of tetrahydronaphthalene | High | nih.gov |

| Brønsted Acid | Cyclization | Preferential formation of 3,4-dihydro-2H-pyran | - | nih.gov |

| Bimetallic Pt/Pd | Hydrogenation | High selectivity for 5,6,7,8-Tetrahydro-1-naphthol | 51.8% | chemicalbook.com |

| Raney Ni-Al alloy | Hydrogenation | Major products are 1-tetralone and 1,2,3,4-Tetrahydro-1-naphthol | Minor | chemicalbook.com |

| Ru catalyst in scCO₂ | Hydrogenation | Formation of 5,6,7,8-Tetrahydro-1-naphthol | 31% | chemicalbook.com |

Stereochemical Considerations in Tetrahydronaphthol Transformations

Stereochemical control is a critical aspect of organic synthesis, enabling the selective production of a desired stereoisomer, which is vital as a molecule's stereochemistry can significantly affect its properties. fiveable.me In the context of tetrahydronaphthol transformations, achieving stereochemical control is essential for creating complex, biologically active molecules. rsc.orgacs.org

One approach to control stereochemistry involves metal-mediated functionalization. For instance, the functionalization of tetrahydronaphthalene can be achieved via cationic cyclopentadienyl(η⁶-arene)iron(II) complexes. rsc.org Nucleophilic addition to these complexes can be controlled to achieve specific stereochemical outcomes through benzylic substitution. rsc.org

Furthermore, asymmetric catalysis provides a powerful tool for establishing stereocenters during the synthesis of substituted tetrahydronaphthols. Organocatalytic asymmetric multicomponent cascade reactions have been developed for this purpose. acs.org In one such reaction, the diastereoselectivity of an intramolecular aldol (B89426) cyclization was enhanced by using chiral catalysts, such as those derived from cinchona alkaloids, under thermodynamic conditions. acs.org The use of a specific cinchona-derived catalyst with Et₃N in DMF successfully overcame a chirality mismatch problem, affording the desired ketone product with a high diastereomeric ratio (19:1) and enantiomeric excess (90% ee). acs.org

These strategies, which rely on the careful selection of chiral catalysts, reagents, and reaction conditions, are fundamental to the development of new synthetic methodologies for producing enantiomerically pure tetrahydronaphthol derivatives. fiveable.meacs.org

| Method | Catalyst/Reagent | Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Metal-mediated Functionalization | Cationic [Fe(cp)(η⁶-arene)][PF₆] complexes | Benzylic substitution | Stereochemical control of nucleophilic addition | rsc.org |

| Asymmetric Organocatalysis | Cinchona-derived catalyst with Et₃N | Multicomponent cascade reaction (Michael addition/aldol cyclization) | 19:1 dr, 90% ee | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6,7,8 Tetrahydro 3 Methyl 1 Naphthol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5,6,7,8-tetrahydro-3-methyl-1-naphthol, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the protons of the saturated ring, and the hydroxyl proton. The aromatic region would show signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions. The methyl group protons would appear as a singlet, typically in the upfield region of the aromatic section. The four methylene (B1212753) groups of the tetralin ring system would give rise to complex multiplets in the aliphatic region of the spectrum. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

To illustrate the expected chemical shifts, a data table based on the parent compound, 5,6,7,8-tetrahydro-1-naphthol (B106905), and the anticipated influence of the 3-methyl group is presented below.

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 110 - 130 |

| C-OH | - | 150 - 155 |

| C-CH₃ | - | 135 - 140 |

| -CH₃ | 2.2 - 2.5 | 20 - 25 |

| Aliphatic CH₂ | 1.7 - 2.8 | 20 - 30 |

| OH | Variable | - |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the methyl group, resulting in a significant (M-15) peak. Another prominent fragmentation would be the cleavage of the saturated ring, characteristic of tetralin derivatives. A retro-Diels-Alder reaction of the cyclohexene-like ring is a common fragmentation pathway for tetralins, which would lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment ion. The fragmentation pattern can help to confirm the substitution pattern on the aromatic ring.

A table of expected major fragments and their mass-to-charge ratios (m/z) is provided below.

| Fragment Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 162 |

| [M-CH₃]⁺ | Loss of a methyl group | 147 |

| [M-C₂H₄]⁺ | Retro-Diels-Alder fragmentation | 134 |

| [C₈H₇O]⁺ | Further fragmentation | 119 |

Resonant Two-Photon Ionization (R2PI) Spectroscopy for Conformational Studies and Cluster Analysis

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to study the electronic spectroscopy and conformational landscape of molecules in the gas phase. researchgate.net This method is particularly well-suited for aromatic molecules like this compound and its derivatives. researchgate.net

In an R2PI experiment, the molecule is first excited from its ground electronic state to an excited electronic state by absorbing a photon from a tunable laser. A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the first laser and monitoring the ion signal, a spectrum of the intermediate excited electronic state is obtained. The vibronic structure in the R2PI spectrum provides detailed information about the geometry of the molecule in both the ground and excited states.

For this compound, the saturated ring can adopt different conformations, such as a half-chair or a twist-boat. These different conformers will have slightly different electronic transition energies and therefore can be distinguished in the R2PI spectrum. This allows for a detailed investigation of the conformational preferences of the molecule and how they are influenced by substituents.

Furthermore, R2PI spectroscopy can be used to study clusters of this compound with solvent molecules, providing insights into intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different vibrational modes of its bonds.

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed as a series of sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region.

A table summarizing the expected characteristic IR absorption bands is presented below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Phenolic C-O | C-O Stretch | 1000 - 1260 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Chromatographic Techniques for Purity and Separation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound and for separating it from its isomers and other related derivatives. These methods offer high resolution and sensitivity.

A typical HPLC or UPLC method for the analysis of this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The presence of the polar hydroxyl group and the nonpolar tetralin framework makes reversed-phase chromatography an ideal choice.

Detection is commonly achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. The retention time of the compound is a characteristic parameter under a specific set of chromatographic conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

These chromatographic techniques are crucial for quality control, ensuring the purity of synthesized this compound, and for isolating it from complex mixtures.

Computational Chemistry and Theoretical Studies on 5,6,7,8 Tetrahydro 3 Methyl 1 Naphthol

Ab Initio Molecular Orbital Calculations for Intermolecular Interactions and Conformational Analysis

Similarly, no literature was found detailing the use of ab initio molecular orbital calculations to analyze the intermolecular interactions or perform a conformational analysis of 5,6,7,8-Tetrahydro-3-methyl-1-naphthol. Such studies are crucial for understanding how a molecule interacts with its environment and its stable three-dimensional shapes, but this research has not been published for this specific compound.

Molecular Dynamics and Monte Carlo Simulations for Adsorption and Interaction Mechanisms

Searches for Molecular Dynamics (MD) or Monte Carlo (MC) simulations involving this compound were unsuccessful. These simulation techniques are powerful tools for investigating dynamic processes like adsorption and complex interaction mechanisms. However, the scientific community has not published any studies employing these methods for this molecule.

Quantum Chemical Approaches to Naphthalene (B1677914) Compound Properties

While there is a broad body of research using quantum chemical approaches to study the properties of naphthalene and its various derivatives, no studies were identified that specifically include or focus on this compound. The existing research on related compounds cannot be extrapolated to provide accurate data for the target molecule without direct computational analysis.

Theoretical Characterization of Chemical Structures and Reaction Pathways

No publications were found that provide a theoretical characterization of the chemical structure or investigate the reaction pathways of this compound using computational methods. Mechanistic studies, often supported by computational chemistry, are essential for understanding chemical transformations, but this information is not available for this compound.

Applications of 5,6,7,8 Tetrahydro 3 Methyl 1 Naphthol As a Synthetic Intermediate

Building Blocks for Diverse Organic Architectures

5,6,7,8-Tetrahydro-3-methyl-1-naphthol is a key starting material for constructing a variety of complex organic molecules. The phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or can direct electrophilic aromatic substitution to the activated aromatic ring. The tetralone backbone, accessible through oxidation, provides a carbonyl group that is a versatile handle for a multitude of classic and contemporary organic reactions. These transformations enable the elongation of carbon chains, the introduction of new functional groups, and the formation of new rings, thus allowing for the systematic construction of intricate molecular designs. The inherent stereochemistry of the saturated ring can also be exploited to generate chiral molecules, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Polycyclic and Heterocyclic Ring Systems

The strategic functionalization of this compound paves the way for the synthesis of a broad spectrum of polycyclic and heterocyclic systems. These structures are often found at the core of biologically active natural products and synthetic pharmaceuticals.

While direct synthesis from this compound is not extensively documented, a plausible and chemically sound synthetic pathway to naphtho[2,3-c]pyranquinones can be envisioned. This would begin with the oxidation of the starting naphthol to its corresponding naphthoquinone. This intermediate can then undergo reactions, such as the addition of a suitable C3-building block, to construct the pyran ring fused to the quinone system. The synthesis of related naphtho[2,3-b]furan-4,9-diones has been achieved through the reaction of 2-hydroxynaphthalene-1,4-dione with various reagents, illustrating the utility of naphthoquinone intermediates in the formation of fused heterocyclic systems. testbook.com

The synthesis of tetrahydroquinoline ring systems from this compound can be achieved through a multi-step sequence. A key transformation involves the conversion of the phenolic hydroxyl group to an amino group, which can be accomplished through various methods such as the Buchwald-Hartwig amination of a triflate derivative or via a Smiles rearrangement. The resulting aminotetralin can then undergo classical quinoline (B57606) syntheses. For instance, the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, can be applied to the aminotetralin derivative to construct the fused pyridine (B92270) ring of the tetrahydroquinoline system. iipseries.orgwikipedia.orgnih.govpharmaguideline.com Another approach is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones to achieve a similar cyclization. nih.gov

Table 1: Key Reactions in the Synthesis of Tetrahydroquinoline Systems

| Reaction | Description | Starting Material Derivative |

| Skraup Synthesis | Reaction with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system. | Aminotetralin |

| Doebner-von Miller Reaction | Reaction with α,β-unsaturated aldehydes or ketones to construct the pyridine ring. | Aminotetralin |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond, converting a triflate to an amine. | Tetralinyl triflate |

The construction of tetrahydronaphthyridine fragments from this compound requires the introduction of a nitrogen atom into the carbocyclic ring and the subsequent formation of a fused pyridine ring. A viable synthetic strategy involves the oxidation of the starting naphthol to the corresponding 7-methyl-1-tetralone. This tetralone can then be converted to an enamine or a related derivative, which can undergo a condensation reaction with a suitable aminopyridine derivative. More advanced and modular syntheses of tetrahydronaphthyridines have been developed, often employing strategies like photoredox-catalyzed hydroaminoalkylation of halogenated vinylpyridines followed by intramolecular N-arylation. nih.govresearchgate.net While not a direct conversion, the tetralone derived from this compound could potentially be adapted as a building block in similar annulation strategies. A particularly relevant approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline or naphthyridine ring. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov The aminotetralone derived from the target compound would be a suitable substrate for this reaction.

A well-established and powerful method for the synthesis of indole (B1671886) derivatives is the Fischer indole synthesis. organic-chemistry.orgwikipedia.orgalfa-chemistry.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. This compound can serve as a precursor for this synthesis by first being oxidized to 7-methyl-1-tetralone. This tetralone can then be reacted with a variety of substituted phenylhydrazines to generate the corresponding phenylhydrazones. Subsequent treatment with an acid catalyst, such as polyphosphoric acid or zinc chloride, induces the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and cyclization to afford a series of tetrahydro-1H-benzo[g]indole derivatives. The substitution pattern on the resulting indole can be readily varied by choosing different substituted phenylhydrazines. nih.gov

Table 2: Steps in the Fischer Indole Synthesis of Tetrahydro-1H-benzo[g]indoles

| Step | Transformation | Reactants |

| 1 | Oxidation | This compound |

| 2 | Phenylhydrazone formation | 7-Methyl-1-tetralone, Phenylhydrazine derivative |

| 3 | Cyclization | Phenylhydrazone, Acid catalyst |

Q & A

Q. What are the recommended methodologies for synthesizing 5,6,7,8-Tetrahydro-3-methyl-1-naphthol and its structural analogs?

Synthesis typically involves regioselective oxidation or alkylation of tetrahydronaphthalene derivatives. For example, solvent-free alkylation using naphthol and dimethyl sulfate with anhydrous K₂CO₃ as an acid-binding agent can yield intermediates . Oxidation with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is effective for converting tetrahydronaphthalenes to α-tetralones, which can serve as precursors . Diazo-coupling approaches, as seen in azo compound synthesis, may also be adapted for functionalization .

Q. How can researchers characterize the purity and structural identity of this compound?

Standard characterization methods include:

Q. What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Immediate rinsing with water for accidental exposure .

- Ventilation controls to prevent inhalation, as recommended in safety data sheets .

Advanced Research Questions

Q. How do computational models (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

Computational tools like AutoDock and Sybyl can simulate ligand-receptor interactions. For example, semiempirical AM1 methods optimize geometry, while molecular dynamics assess binding conformations with targets like COX-1/COX-2 . QSAR models correlate structural features (e.g., substituent position) with activity, aiding in rational drug design .

Q. What experimental strategies resolve contradictions in biological activity data among naphthol derivatives?

Discrepancies (e.g., variable enzyme induction in P. ostreatus laccase production) require:

- Dose-response assays : To identify concentration-dependent effects .

- Metabolite profiling : To detect intermediate products influencing activity .

- Comparative studies : Testing analogs (e.g., α-naphthol vs. β-naphthol) under identical conditions to isolate structural determinants .

Q. How can regioselectivity challenges in functionalizing tetrahydronaphthalene derivatives be addressed?

Strategies include:

Q. What pharmacological applications are emerging for naphthol derivatives, and how does this compound fit into these trends?

Naphthol derivatives are explored as CREB-CBP inhibitors (e.g., NASTRp in cancer therapy) and immunomodulators . The tetrahydro-methyl group in this compound may enhance metabolic stability, making it a candidate for in vivo studies .

Methodological Considerations

- Data Interpretation : Cross-validate spectroscopic data (e.g., ¹³C NMR for quaternary carbons) to avoid misassignment .

- Synthetic Optimization : Monitor reaction kinetics (e.g., alkylation rates) in solvent-free systems to improve yields .

- Biological Assays : Include positive controls (e.g., α-nitroso-β-naphthol for laccase induction) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.